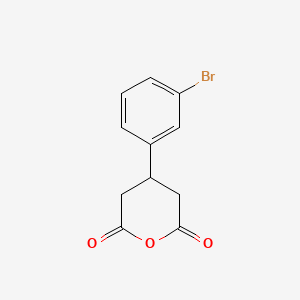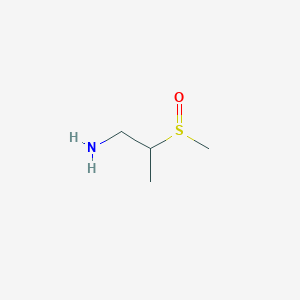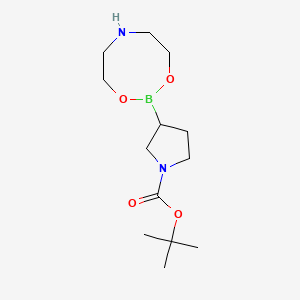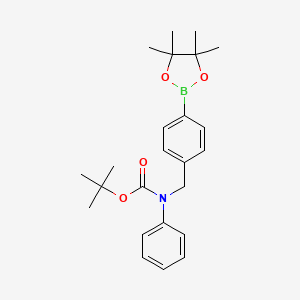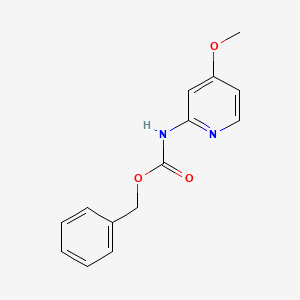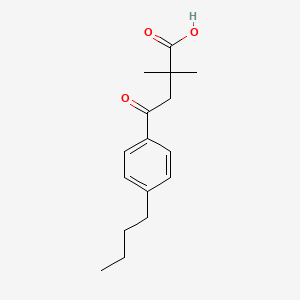
4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of boronic acid, as suggested by the search results . Boronic acids are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Boronic acids and their derivatives are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, which could be relevant depending on the specific synthesis pathway of the compound .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has also been reported .
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activities
- A study involving derivatives of butanoic acid, including 4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid, highlighted their role in bonding, with implications for biological activities such as inhibiting Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018).
Vibrational, Structural, and Optical Studies
- Research on various analogs of 4-oxobutanoic acid, including structural and optical studies, has been conducted to understand their properties better. These studies are crucial for developing new materials with potential applications in different scientific fields (Chen et al., 2013).
Nonlinear Optical Materials
- The compound's potential as a nonlinear optical material was explored through the study of its dipole moment and first hyperpolarizabilities. This suggests its application in the field of optoelectronics (Raju et al., 2015).
Synthesis and Characterization in Organic Chemistry
- Research focused on the synthesis and characterization of novel compounds involving 4-oxobutanoic acid derivatives, indicating their relevance in organic chemistry and potential pharmaceutical applications (Uguen et al., 2021).
Antimicrobial and Larvicidal Activities
- Studies have shown that derivatives of 4-oxobutanoic acid exhibit moderate antimicrobial and larvicidal activities, hinting at their possible use in developing new antimicrobial agents (Kumara et al., 2015).
Crystal Structure Analysis
- The crystal structure analysis of compounds related to 4-oxobutanoic acid has been conducted to understand their molecular conformation, which is vital for applications in materials science and pharmacology (Bąkowicz & Turowska-Tyrk, 2010).
Semiorganic Nonlinear Optical Application
- The growth and characterization of crystals related to 4-oxobutanoic acid for semiorganic nonlinear optical applications indicate its potential use in optoelectronics and photonics (Vinoth et al., 2020).
Enzymatic Reduction in Organic Solvent-Water Diphasic System
- Enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, related to 4-oxobutanoic acid, was studied for its potential applications in biocatalysis and green chemistry (Shimizu et al., 1990).
Eigenschaften
IUPAC Name |
4-(4-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-4-5-6-12-7-9-13(10-8-12)14(17)11-16(2,3)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRHQEDZAQNGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246731 |
Source


|
| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
CAS RN |
951893-41-7 |
Source


|
| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

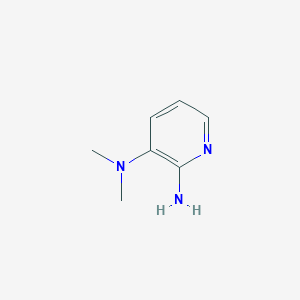
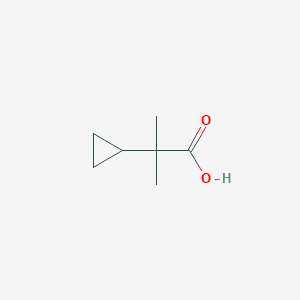
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)
![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)

